Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate
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Overview
Description
“Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate” is a synthetic compound used for proteomics research . It has a molecular formula of C11H11ClN2O3S .
Synthesis Analysis
The synthesis of similar compounds, such as cyanoacetamides, involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The synthesis can be carried out in several ways, including stirring without solvent and/or heat, stirring without solvent at steam bath, and fusion .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with various functional groups including a cyano group (-CN), a chloroacetyl amino group (-NHCOCH2Cl), and a carboxylate ester group (-COOEt) .Chemical Reactions Analysis
Cyanoacetamide derivatives, which this compound is a part of, are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a melting point of 201-203°C . The molecular weight of the compound is 286.74 .Scientific Research Applications
Synthesis and Characterization
Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate is a compound of interest in the field of organic chemistry, particularly in the synthesis and characterization of novel compounds. Guo Pusheng (2009) explored the synthesis and fluorescence properties of similar compounds, emphasizing the potential of such molecules in the development of fluorescent materials (Guo Pusheng, 2009).
Applications in Textile Dyeing
This compound has also been used in the synthesis of dyes for textile applications. For example, Abolude et al. (2021) synthesized dyes using similar thiophene derivatives and investigated their complexation with metals like Cu, Co, and Zn, assessing their application properties on polyester and nylon fabrics (Abolude et al., 2021). These studies highlight the versatility of thiophene derivatives in creating dyes with various properties for textile manufacturing.
Development of Novel Heterocyclic Dyes
Thiophene derivatives like this compound are also crucial in developing novel heterocyclic dyes. Iyun et al. (2015) synthesized monoazo disperse dyes using similar compounds, which were used for dyeing polyester fabric, showing good levelness and fastness properties (Iyun et al., 2015).
Safety and Hazards
The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and washing contaminated clothing before reuse .
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamide derivatives, have been reported to be important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide derivatives, which share structural similarities, are known to undergo reactions with common bidentate reagents due to the suitably situated carbonyl and cyano functions . The active hydrogen on C-2 of these compounds can participate in various condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives, which share structural similarities, are utilized extensively in the synthesis of various heterocyclic compounds . These compounds can influence a wide range of biochemical pathways depending on the specific heterocyclic compounds they form.
Result of Action
The compound’s potential to form a variety of heterocyclic compounds suggests that it could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
ethyl 5-[(2-chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3S/c1-3-17-11(16)9-6(2)7(5-13)10(18-9)14-8(15)4-12/h3-4H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLJKGGEFGBGRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CCl)C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
449177-08-6 |
Source
|
Record name | ethyl 5-(2-chloroacetamido)-4-cyano-3-methylthiophene-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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